

# Application Note: Calculating Pyroxene End-Members from Chemical Analysis

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## Compound of Interest

Compound Name: *pyroxene*

Cat. No.: *B1172478*

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Audience: Researchers, scientists, and geoscience professionals.

## Introduction

**Pyroxenes** are a crucial group of rock-forming inosilicate minerals found in a vast array of igneous and metamorphic rocks.[1] Their chemical composition provides valuable insights into the petrogenesis and thermal history of their host rocks. The general formula for **pyroxenes** is  $XY(Z_2O_6)$ , where 'X' (or M2 site) and 'Y' (or M1 site) represent larger and smaller cations, respectively, and 'Z' (or T site) is typically occupied by silicon and aluminum.[1][2] By calculating the proportions of ideal mineral compositions, known as end-members, from chemical analysis data, researchers can classify **pyroxenes** and interpret the geological conditions of their formation.

This application note provides a detailed protocol for calculating **pyroxene** end-members from oxide weight percent data, typically obtained from an electron probe microanalyzer (EPMA).

## Principle

The calculation of **pyroxene** end-members is a multi-step process that involves converting oxide weight percentages into atomic proportions, normalizing these to a standard **pyroxene** formula (based on 6 oxygens), assigning the cations to their correct crystallographic sites (T, M1, M2), and finally, calculating the molar percentages of the key end-members.[3][4] This process allows for the classification of **pyroxenes**, most commonly within the "**pyroxene**

quadrilateral," which represents compositions between the major end-members Enstatite, Ferrosilite, Diopside, and Hedenbergite.[5][6]

## Required Data and Instrumentation

The primary data required are quantitative chemical analyses of the **pyroxene** mineral, reported as weight percentages of major element oxides (e.g., SiO<sub>2</sub>, Al<sub>2</sub>O<sub>3</sub>, FeO, MgO, CaO, Na<sub>2</sub>O). This data is most commonly acquired using an Electron Probe Microanalyzer (EPMA).

Instrumentation:

- Electron Probe Microanalyzer (EPMA): A high-precision instrument that uses a focused electron beam to generate characteristic X-rays from a sample, allowing for quantitative chemical analysis of small mineral grains in situ.[7][8]

## Protocol for End-Member Calculation

The following step-by-step protocol outlines the recalculation of a **pyroxene** formula from oxide weight percentages.

**Step 1: Convert Weight Percent Oxides to Moles** For each oxide, divide its weight percentage by its molar mass to obtain the number of moles of the oxide.

**Step 2: Calculate Moles of Cations and Oxygen** From the moles of each oxide, calculate the corresponding moles of cations and oxygen atoms based on their stoichiometric ratios. For example, one mole of SiO<sub>2</sub> contains one mole of Si cations and two moles of O atoms.

**Step 3: Normalize to 6 Oxygens** Sum the total number of oxygen atoms calculated in Step 2. Since the ideal **pyroxene** formula unit has 6 oxygen atoms, calculate a normalization factor by dividing 6 by this sum. Multiply the number of moles of each cation by this factor to get the number of cations per formula unit (apfu).

**Step 4: Estimate Ferric (Fe<sup>3+</sup>) and Ferrous (Fe<sup>2+</sup>) Iron** EPMA measures total iron as FeO.[9] To accurately assign cations, the proportion of Fe<sup>3+</sup> and Fe<sup>2+</sup> must be estimated. A common method is to assume ideal stoichiometry, where the total number of cations is 4. The amount of Fe<sup>3+</sup> is calculated to ensure charge balance.

- $\text{Fe}^{3+} = \text{Na} + \text{Al(IV)} - \text{Al(VI)} - \text{Cr} - 2\text{Ti}^*$

- $\text{Fe}^{2+} = \text{Fe}(\text{total}) - \text{Fe}^{3+}$

Step 5: Assign Cations to Crystallographic Sites (T, M1, M2) Cations are assigned to the three distinct sites within the **pyroxene** structure based on their size and charge, following a specific order.[\[3\]](#)[\[10\]](#)

- T (Tetrahedral) Site:
  - Assign all Si.
  - If Si < 2, add Al to bring the sum to 2. This is tetrahedral aluminum, Al(IV).
- M1 (Octahedral) Site:
  - Assign any remaining Al (octahedral Al, Al(VI)).
  - Add Ti, Cr, and  $\text{Fe}^{3+}$ .
  - Add Mg until the site is full (sum = 1).
- M2 (Octahedral) Site:
  - Assign any remaining Mg.
  - Add Ca, Na, Mn, and  $\text{Fe}^{2+}$ .

Step 6: Calculate Key End-Member Percentages The primary end-members for classification are Wollastonite (Wo), Enstatite (En), and Ferrosilite (Fs). Their percentages are calculated from the site occupancies of Ca, Mg, and  $\text{Fe}^{2+}$  in the M2 and M1 sites.[\[11\]](#)

- $\% \text{Wo} = 100 * \text{Ca} / (\text{Ca} + \text{Mg} + \text{Fe}^{2+})$
- $\% \text{En} = 100 * \text{Mg} / (\text{Ca} + \text{Mg} + \text{Fe}^{2+})$
- $\% \text{Fs} = 100 * \text{Fe}^{2+} / (\text{Ca} + \text{Mg} + \text{Fe}^{2+})$

Other important end-members like Jadeite (Jd) and Aegirine (Aeg) are calculated as:

- $\text{Jd} = \text{Na} * (\text{Al(VI)} / (\text{Al(VI)} + \text{Fe}^{3+}))$

- $\text{Aeg} = \text{Na} * (\text{Fe}^{3+} / (\text{Al(VI)} + \text{Fe}^{3+}))$

## Data Presentation

Quantitative data from the analysis and calculations should be summarized in clear, structured tables.

Table 1: Ideal Formulas of Common **Pyroxene** End-Members

End-Member	Formula
Enstatite (En)	$\text{Mg}_2\text{Si}_2\text{O}_6$
Ferrosilite (Fs)	$\text{Fe}_2\text{Si}_2\text{O}_6$
Wollastonite (Wo)	$\text{Ca}_2\text{Si}_2\text{O}_6$
Diopside (Di)	$\text{CaMgSi}_2\text{O}_6$
Hedenbergite (Hd)	$\text{CaFeSi}_2\text{O}_6$
Jadeite (Jd)	$\text{NaAlSi}_2\text{O}_6$
Aegirine (Aeg)	$\text{NaFe}^{3+}\text{Si}_2\text{O}_6$

| Ca-Tschermak (CaTs) |  $\text{CaAl(AlSi)O}_6$  |

Table 2: Example Calculation from Oxide Weight % to Cations per Formula Unit (6 Oxygens)  
(Based on a representative clinopyroxene analysis)

Oxide	Wt%	Molar Mass	Moles Oxide	Cations	Oxygen	Cations (apfu)
SiO <sub>2</sub>	52.18	60.08	0.8685	0.8685	1.7370	1.943
Al <sub>2</sub> O <sub>3</sub>	1.28	101.96	0.0126	0.0251	0.0377	0.056
FeO	3.44	71.84	0.0479	0.0479	0.0479	0.107
MgO	17.29	40.30	0.4290	0.4290	0.4290	0.960
CaO	25.38	56.08	0.4526	0.4526	0.4526	1.012
Na <sub>2</sub> O	0.38	61.98	0.0061	0.0123	0.0061	0.027

| Total | 99.95 | | | 2.7103 | |

Table 3: Example Cation Site Assignment and End-Member Results

Site	Cation	Value (apfu)
T	Si	1.943
	Al	0.057
	Sum	2.000
M1	Mg	0.944
	Fe <sup>2+</sup>	0.056
	Sum	1.000
M2	Ca	1.012
	Na	0.027
	Fe <sup>2+</sup>	0.051
	Mg	0.016
	Sum	1.106
End-Member	Wo	48.6%
	En	46.1%

| | Fs | 5.3% |

## Experimental Protocols

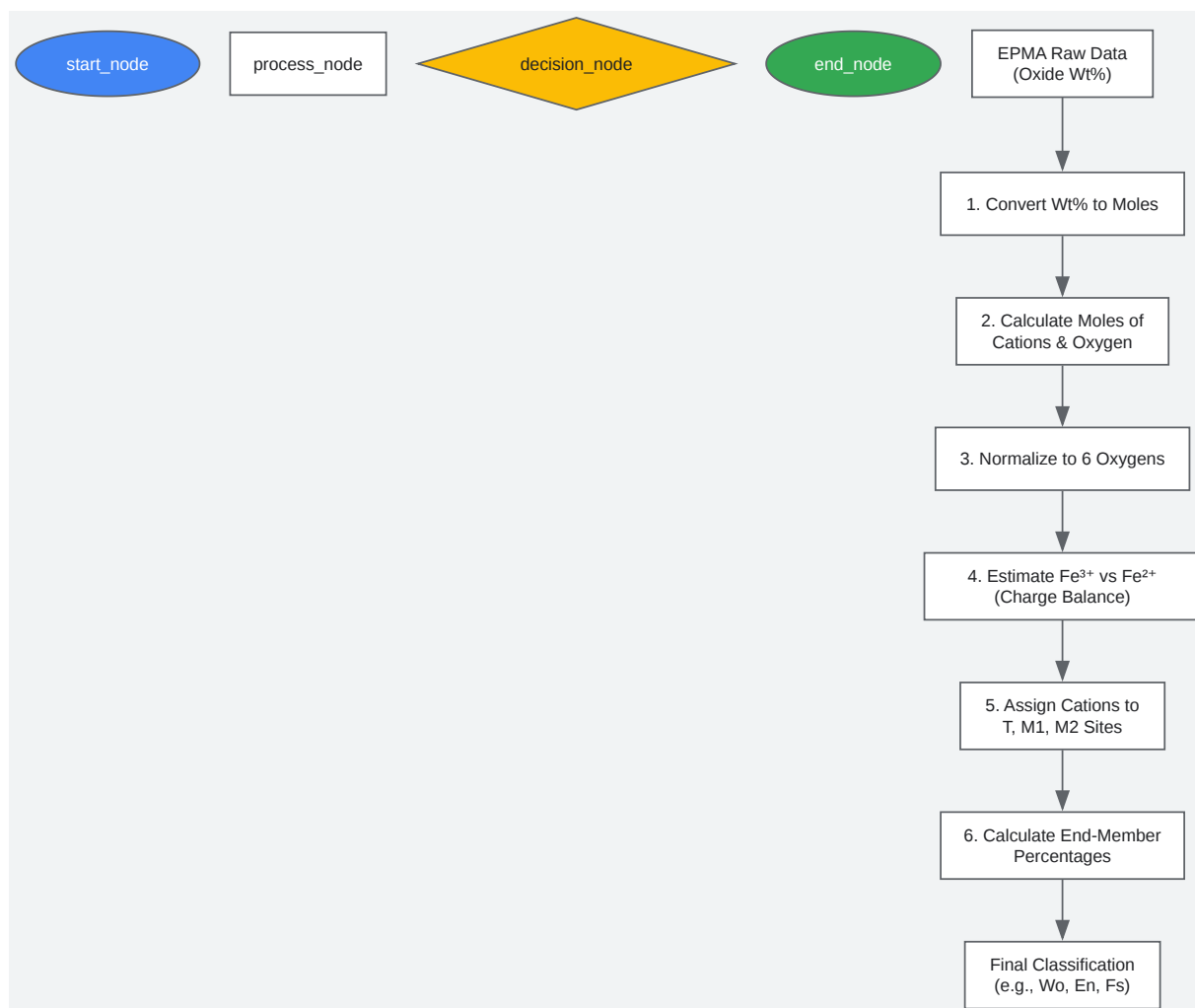
### Protocol 1: Electron Probe Microanalysis (EPMA) of Pyroxenes

- Sample Preparation:
  - Prepare a polished thin section or an epoxy grain mount of the rock sample containing **pyroxenes**.
  - Ensure the surface is flat, highly polished, and free of scratches to minimize analytical errors.

- Coat the sample with a thin layer of carbon to make it conductive for electron beam analysis.[8]
- Instrument Calibration and Setup:
  - Use well-characterized mineral standards for calibration (e.g., diopside for Ca and Si, forsterite for Mg, jadeite for Na).[7]
  - Set the analytical conditions. Typical conditions for **pyroxene** analysis are:
    - Accelerating Voltage: 15 kV[7]
    - Beam Current: 10-20 nA[12]
    - Beam Diameter: 1-5  $\mu\text{m}$  (a focused beam may be used for fine lamellae, but a slightly defocused beam is often preferred to minimize sample damage).[12]
- Data Acquisition:
  - Use backscattered electron (BSE) imaging to identify **pyroxene** grains and locate suitable, homogeneous areas for analysis, avoiding cracks, inclusions, or alteration zones.
  - Perform spot analyses on multiple points within a single grain and on multiple grains to assess compositional homogeneity.
  - Acquire X-ray counts for all major elements (Si, Al, Fe, Mg, Ca, Na, Ti, Mn, Cr).
  - The instrument software will convert raw X-ray intensities into oxide weight percentages using matrix correction procedures (e.g., ZAF or  $\phi(\rho z)$ ).

## Visualizations

## Diagrams of Workflows and Relationships



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Caption: Workflow for calculating **pyroxene** end-members.



Caption: Relationships within the **pyroxene** quadrilateral.

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